Cas no 478804-67-0 (2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride)

2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride is a synthetic organic compound featuring a piperidine core with an ethyl propyl ether substituent, rendered as a hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical and chemical research, particularly in the development of bioactive molecules. Its structural versatility allows for modifications in drug design, enabling the exploration of receptor interactions and pharmacokinetic properties. The hydrochloride form ensures consistent handling and storage, making it suitable for controlled laboratory applications. The compound’s well-defined purity and reactivity profile support its use in targeted synthesis, contributing to advancements in medicinal chemistry and molecular discovery.
2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride structure
478804-67-0 structure
Product Name:2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride
CAS No:478804-67-0
MF:C10H22ClNO
MW:207.740782260895
MDL:MFCD12405055
CID:3997713
PubChem ID:46735754
Update Time:2025-10-29

2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(2-propoxyethyl)-, hydrochloride
    • 2-(4-Piperidinyl)ethyl propyl ether hydrochloride
    • 4-(2-propoxyethyl)piperidine hydrochloride
    • 478804-67-0
    • AKOS015844020
    • 4-(2-propoxyethyl)piperidine;hydrochloride
    • 2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride
    • MDL: MFCD12405055
    • Inchi: 1S/C10H21NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h10-11H,2-9H2,1H3;1H
    • InChI Key: BBIJVMNALKLLIJ-UHFFFAOYSA-N
    • SMILES: C(C1CCNCC1)COCCC.Cl

Computed Properties

  • Exact Mass: 207.139
  • Monoisotopic Mass: 207.139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3A^2

2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P012710-50mg
2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride
478804-67-0
50mg
$ 170.00 2022-06-02
TRC
P012710-100mg
2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride
478804-67-0
100mg
$ 280.00 2022-06-02
Matrix Scientific
023478-500mg
2-(4-Piperidinyl)ethyl propyl ether hydrochloride
478804-67-0
500mg
$350.00 2023-09-11
Matrix Scientific
023478-1g
2-(4-Piperidinyl)ethyl propyl ether hydrochloride
478804-67-0
1g
$538.00 2023-09-11

Additional information on 2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride

2-(4-Piperidinyl)ethyl Propyl Ether Hydrochloride (CAS No: 478804-67-0)

The compound 2-(4-piperidinyl)ethyl propyl ether hydrochloride (CAS No: 478804-67-0) is a highly specialized chemical entity with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring, an ethyl group, and a propyl ether moiety, all of which contribute to its distinctive chemical properties. The hydrochloride salt form further enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

Piperidine, a six-membered saturated heterocyclic amine, is a key structural component of this compound. Piperidine derivatives are widely recognized for their role in drug discovery due to their ability to interact with biological targets such as receptors and enzymes. The ethyl group attached to the piperidine ring introduces additional flexibility and electronic effects, which can influence the compound's pharmacokinetic properties. Furthermore, the propyl ether moiety adds another layer of complexity to the molecule, potentially enhancing its lipophilicity and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(4-piperidinyl)ethyl propyl ether hydrochloride through various methodologies. One notable approach involves the nucleophilic substitution reaction of an appropriately substituted alkyl halide with piperidine in the presence of a base. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. Additionally, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, making it more amenable to large-scale production.

The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility in aqueous media. This property is crucial for its application in pharmaceutical formulations, where solubility often determines bioavailability and therapeutic efficacy. Recent studies have demonstrated that 2-(4-piperidinyl)ethyl propyl ether hydrochloride exhibits promising activity in vitro against various enzyme targets, suggesting its potential as a lead compound in drug development.

In terms of pharmacological applications, this compound has shown potential as a precursor for developing agents targeting central nervous system disorders. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases. Moreover, its structural versatility allows for further functionalization to optimize its pharmacokinetic profile and therapeutic index.

From an environmental standpoint, the synthesis and handling of 2-(4-piperidinyl)ethyl propyl ether hydrochloride must adhere to strict safety protocols to minimize ecological impact. Researchers have emphasized the importance of green chemistry principles in designing synthetic routes that reduce waste and energy consumption while ensuring high yields.

In conclusion, 2-(4-piperidinyl)ethyl propyl ether hydrochloride (CAS No: 478804-67-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile applications, and promising pharmacological profile position it as a valuable asset in both academic research and industrial drug development.

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